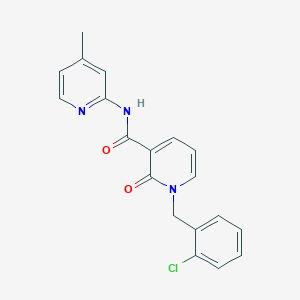

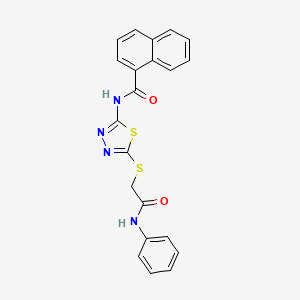

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs, which share some structural similarities with the compound , are often based on [3+3], [4+2], or [5+1] cyclization processes .Scientific Research Applications

Synthetic Pathways and Chemical Studies

Synthetic Approaches : The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved in a one-pot reaction under solvent-free conditions. This process involved the use of 4-(naphthalen-2-yl)thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate. The synthesized compounds were characterized using NMR, CMR, and FT–IR spectral techniques, showcasing the diverse synthetic strategies employed in the creation of thiadiazole derivatives (Patel & Patel, 2017).

Chemical Modifications for Biological Activity : A study on the hypervalent iodine(III) mediated synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation highlighted a metal-free approach, broad substrate scope, and good to excellent yields. This research demonstrated the potential for chemical modifications of thiadiazole derivatives to achieve desired biological activities (Mariappan et al., 2016).

Biological Applications

Anticancer Potential : The synthesis and evaluation of a series of 1,3,4-thiadiazole derivatives as potential anticancer agents were explored. These compounds showed significant cytotoxic effects on various human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). Certain phenyl-substituted compounds exhibited potent anticancer activities, indicating the therapeutic potential of thiadiazole derivatives in cancer treatment (Altıntop et al., 2019).

Antimicrobial and Antifungal Activities : Novel thiadiazole compounds were screened for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains. This study contributes to the understanding of the antimicrobial potential of thiadiazole derivatives, highlighting their application in developing new antimicrobial agents (Kaur et al., 2012).

Mechanism of Action

Target of action

Many compounds that contain indole or imidazole moieties have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, or receptor proteins, and their role can vary widely depending on the specific compound and target.

Mode of action

The interaction between a compound and its target often involves the formation of a complex, which can inhibit or activate the target’s function . The specific changes resulting from this interaction can depend on the nature of the target and the compound.

Biochemical pathways

Compounds can affect various biochemical pathways, leading to diverse downstream effects . For example, some compounds can inhibit the synthesis of certain proteins, while others can activate specific signaling pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability . Factors such as the compound’s solubility, stability, and metabolic rate can influence how much of the compound reaches its target and how long it remains active in the body.

Result of action

The molecular and cellular effects of a compound’s action can include changes in gene expression, alterations in cellular metabolism, or the activation or inhibition of specific cellular functions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, certain compounds may be more effective in acidic environments, while others may be more stable at lower temperatures.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S2/c26-18(22-15-9-2-1-3-10-15)13-28-21-25-24-20(29-21)23-19(27)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWRTBKFNMOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)

![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)

![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)